molecular formula C22H24N8O5S B1233103 Unii-new3sxg55F

Unii-new3sxg55F

Cat. No.: B1233103
M. Wt: 512.5 g/mol
InChI Key: WEEYASWRWODDTJ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MX-68 is a newly synthesized antifolate compound, derived from methotrexate (MTX). Antifolates are a class of drugs that interfere with folate metabolism, essential for cell growth and division. MX-68 has shown promise in various applications, particularly in the treatment of allergic airway inflammation and autoimmune diseases.

Preparation Methods

Synthetic Routes:: MX-68 can be synthesized through several steps:

    Conversion of Compound (VIII) to HBr Salt: This involves treating a specific precursor compound (VIII) with hydrobromic acid (HBr) to form the corresponding bromide salt.

    Bromination of Alcohol: The bromide salt is then subjected to bromination using dibromotriphenylphosphorane.

    Amination with Compound (IX): The resulting brominated intermediate reacts with another compound (IX) to introduce an amino group.

    Alkali Hydrolysis: Finally, alkali hydrolysis is performed to yield [9-3H]-MX-68.

Industrial Production:: MX-68 is not yet widely produced industrially, but research efforts continue to optimize its synthesis and scalability.

Chemical Reactions Analysis

MX-68 undergoes various chemical reactions:

    Anti-Inflammatory Effects: In an animal model of asthma, MX-68 significantly inhibits airway inflammation and hyperresponsiveness.

    Comparison with MTX: Unlike MTX, MX-68 does not undergo polyglutamation, which may contribute to its distinct effects.

Scientific Research Applications

MX-68’s applications span multiple fields:

Mechanism of Action

MX-68’s mechanism involves:

    Folate Pathway Disruption: By interfering with folate metabolism, MX-68 disrupts DNA synthesis and cell proliferation.

    Molecular Targets: Specific enzymes involved in folate metabolism are likely targeted.

Comparison with Similar Compounds

MX-68’s uniqueness lies in its selective effects without polyglutamation. Similar compounds include MTX, a well-established antifolate, and other experimental antifolates.

Properties

Molecular Formula

C22H24N8O5S

Molecular Weight

512.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl]-2,3-dihydro-1,4-benzothiazine-7-carbonyl]amino]hexanedioic acid

InChI

InChI=1S/C22H24N8O5S/c23-18-17-19(29-22(24)28-18)25-9-12(26-17)10-30-6-7-36-15-8-11(4-5-14(15)30)20(33)27-13(21(34)35)2-1-3-16(31)32/h4-5,8-9,13H,1-3,6-7,10H2,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29)/t13-/m0/s1

InChI Key

WEEYASWRWODDTJ-ZDUSSCGKSA-N

Isomeric SMILES

C1CSC2=C(N1CC3=CN=C4C(=N3)C(=NC(=N4)N)N)C=CC(=C2)C(=O)N[C@@H](CCCC(=O)O)C(=O)O

Canonical SMILES

C1CSC2=C(N1CC3=CN=C4C(=N3)C(=NC(=N4)N)N)C=CC(=C2)C(=O)NC(CCCC(=O)O)C(=O)O

Synonyms

MX 68
MX-68
N-(1-((2,4-diamino-6-pteridinyl)methyl)-3,4-dihydro -2H-1,4-benzothiazine-7-carbonyl)-L-2-aminoadipic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.